

# Ladostigil hydrochloride mechanism of action in neurodegeneration

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## Compound of Interest

Compound Name: *Ladostigil hydrochloride*

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An In-depth Technical Guide on the Core Mechanism of Action of **Ladostigil Hydrochloride** in Neurodegeneration

## Introduction

**Ladostigil hydrochloride**, chemically known as [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], is a multimodal drug candidate developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD) and Lewy Body disease, often co-morbid with depression and extrapyramidal symptoms.[1][2][3] It was rationally designed by combining the pharmacophores of two existing drugs: the propargylamine moiety of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, and the carbamate moiety of rivastigmine, a cholinesterase (ChE) inhibitor.[4] This design confers a dual enzymatic inhibitory profile alongside potent, independent neuroprotective activities. This document provides a detailed technical overview of Ladostigil's mechanism of action, focusing on its enzymatic inhibition, modulation of key signaling pathways, and its impact on neuroinflammation and oxidative stress.

## Core Mechanism 1: Dual and Brain-Selective Enzyme Inhibition

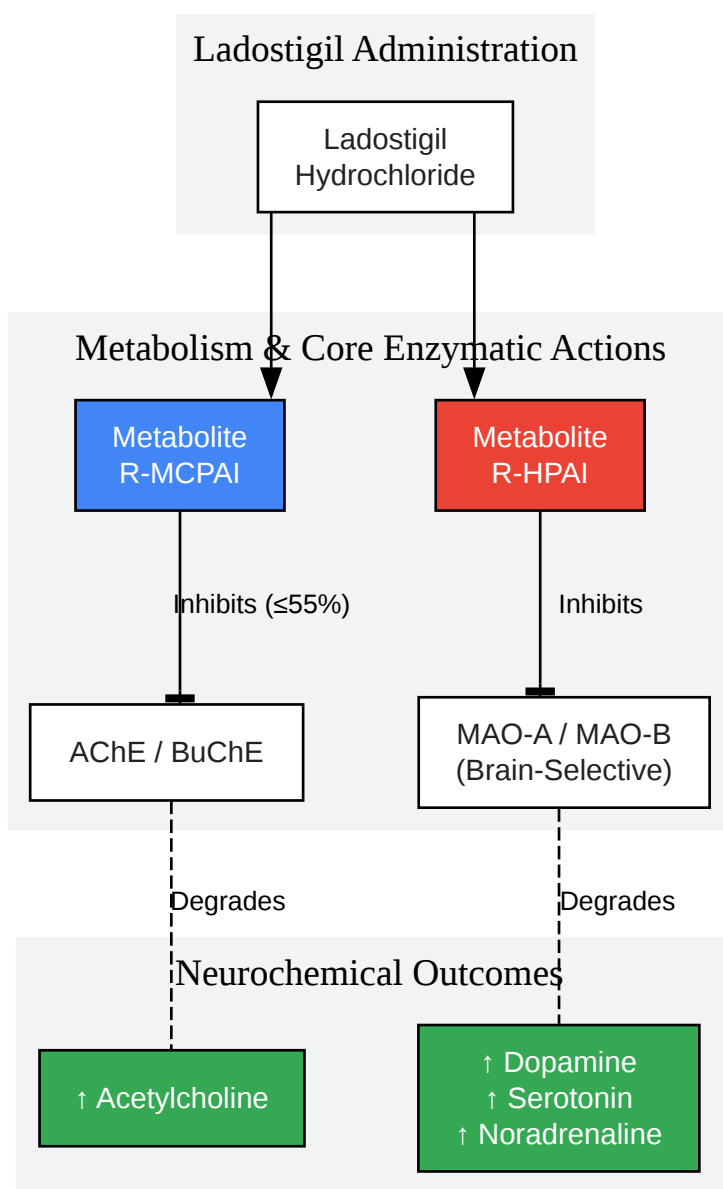
Ladostigil's primary pharmacological action is the inhibition of two key enzyme systems implicated in the pathology of neurodegenerative diseases: cholinesterases and monoamine oxidases.

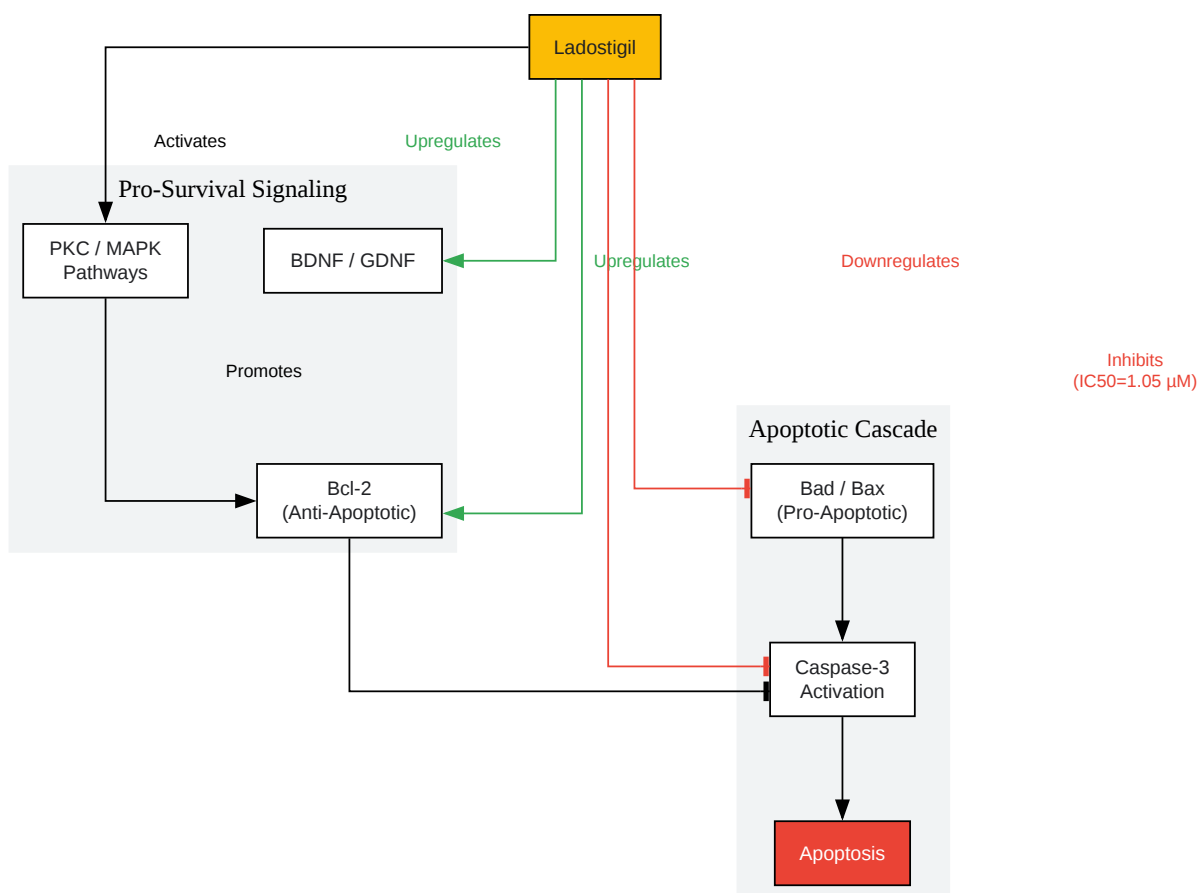
## Cholinesterase (AChE and BuChE) Inhibition

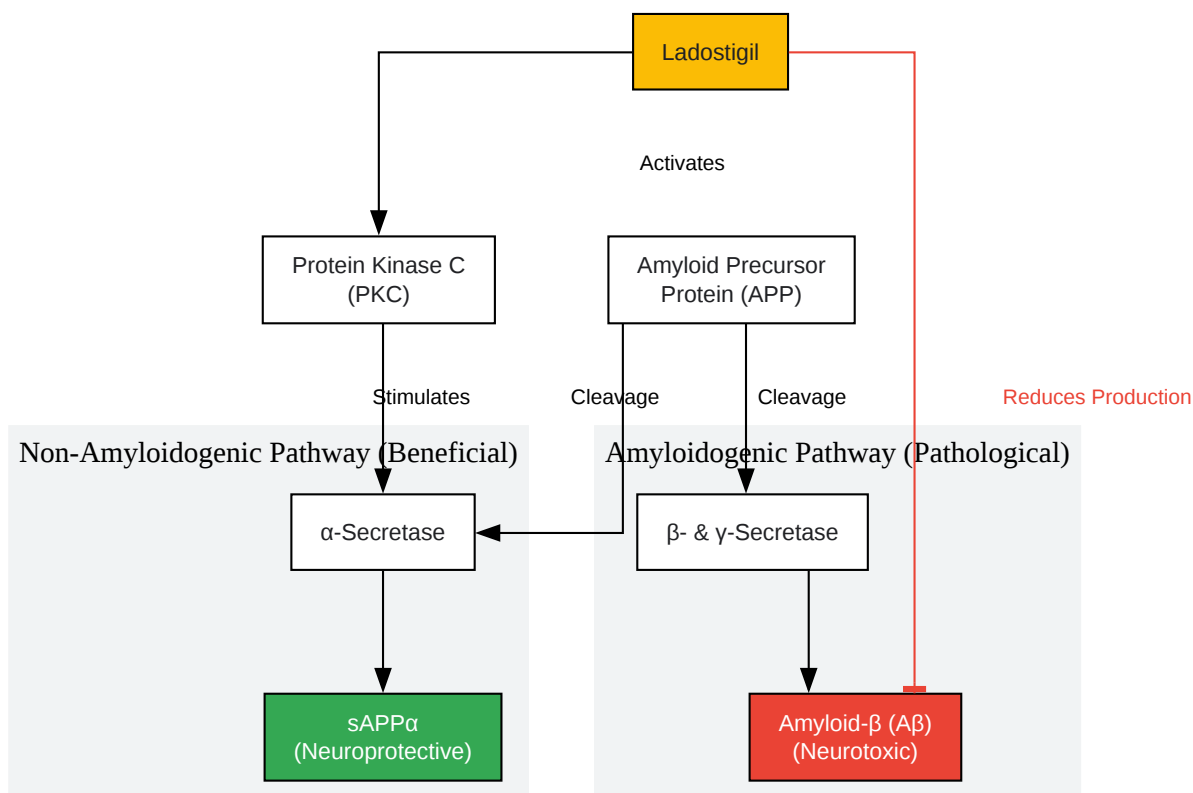
Ladostigil, through its major metabolite R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride), acts as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).<sup>[5][6][7]</sup> This inhibition increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive function that is depleted in AD.<sup>[7]</sup> A unique characteristic of Ladostigil is its self-limiting inhibition of AChE, which does not exceed a maximum of 50-55%, even with increasing doses.<sup>[5]</sup> This ceiling effect is attributed to the rapid formation and fast hydrolysis of the enzyme-metabolite complex, which may contribute to a lower incidence of peripheral cholinergic side effects compared to other ChE inhibitors.<sup>[4][5]</sup> In rodent models, oral administration of Ladostigil at doses of 35-100  $\mu$ moles/kg resulted in 25-40% inhibition of brain ChE.<sup>[4][8]</sup>

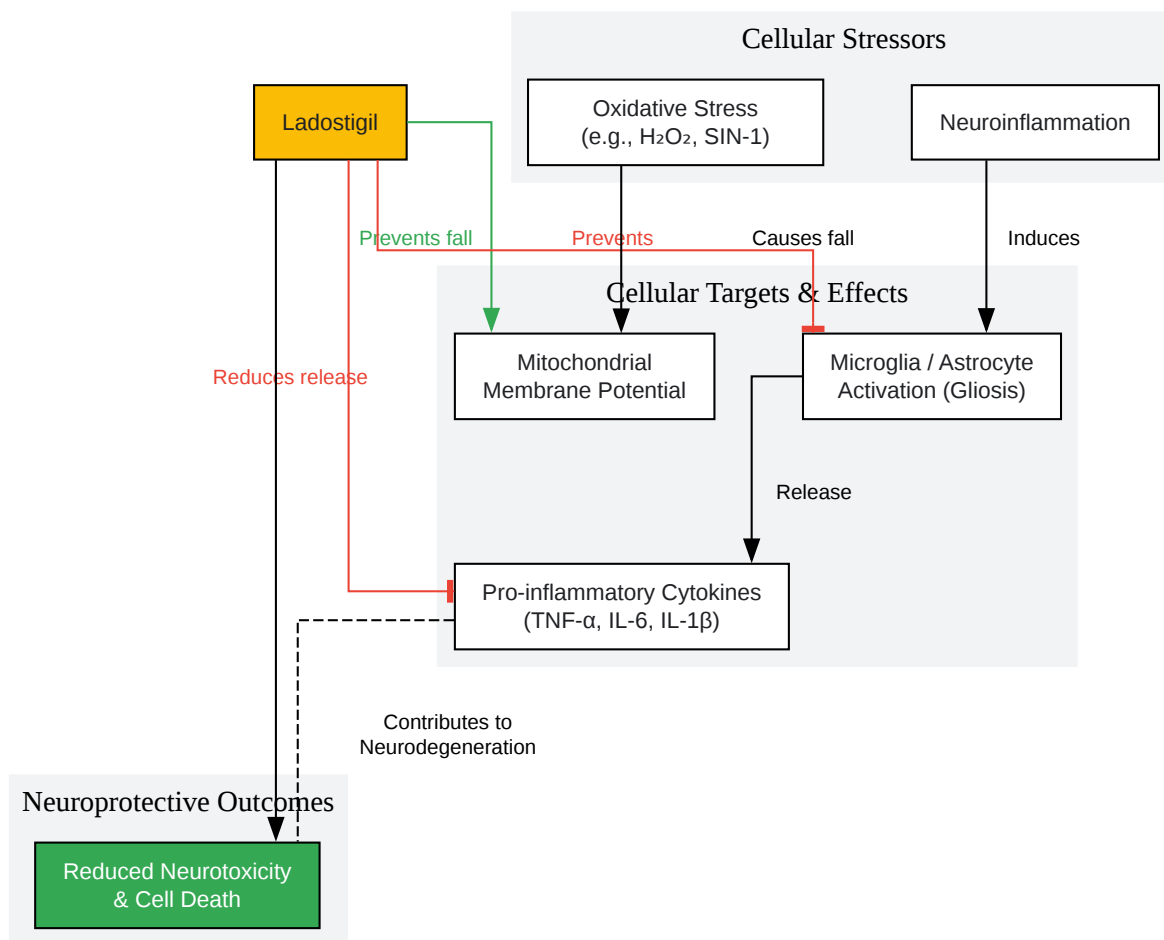
## Monoamine Oxidase (MAO-A and MAO-B) Inhibition

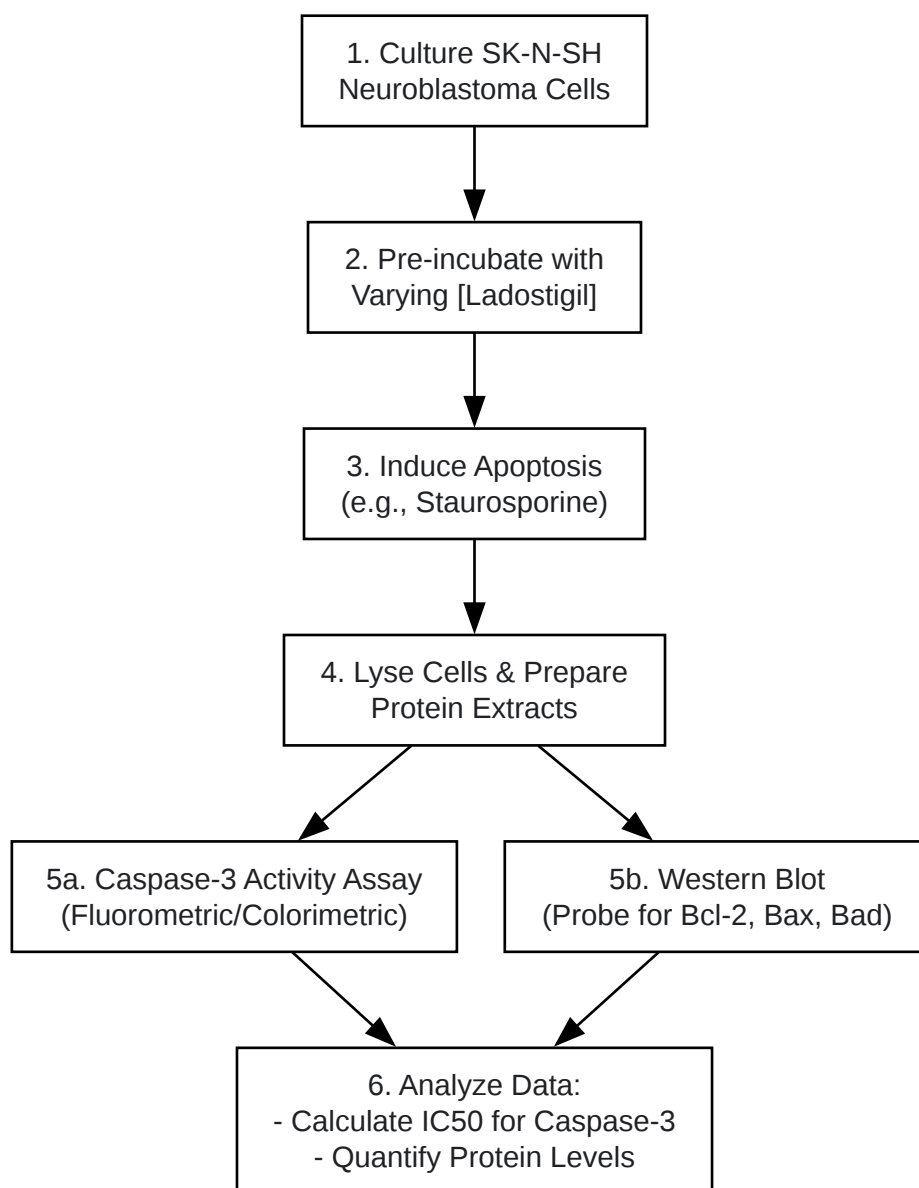
The propargylamine moiety of Ladostigil is responsible for its irreversible inhibition of MAO-A and MAO-B.<sup>[9]</sup> This activity is primarily attributed to its metabolite R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate).<sup>[6]</sup> A critical feature of Ladostigil is its brain-selective MAO inhibition, with minimal effect on MAO enzymes in the liver and intestine.<sup>[1][8][10][11]</sup> This selectivity significantly reduces the risk of the "cheese effect" (a hypertensive crisis caused by tyramine consumption) associated with non-selective, irreversible MAO inhibitors.<sup>[1][8][11]</sup> By inhibiting MAO-A and MAO-B in the brain, Ladostigil increases the levels of key neurotransmitters such as dopamine, serotonin, and noradrenaline, which can alleviate depressive symptoms often seen in dementia patients.<sup>[4]</sup>











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